tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
CAS No.: 1803604-76-3
Cat. No.: VC11992495
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803604-76-3 |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
| Standard InChI Key | ZXGCILIXBXNCMU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—modified at the 3-position with a 1-benzyl-1,2,4-triazol-3-yl group and at the 4-position with a tert-butyl carbamate (Boc) protecting group. The stereochemistry and spatial arrangement of these substituents influence its reactivity and interactions in biological systems.
IUPAC Name and SMILES Notation
The systematic IUPAC name is tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate. The SMILES string CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 encodes the connectivity of atoms, highlighting the benzyl-triazole moiety linked to the morpholine core.
Spectroscopic and Computational Data
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InChI Key: ZXGCILIXBXNCMU-UHFFFAOYSA-N.
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Molecular Weight: 344.4 g/mol (calculated using PubChem algorithms).
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X-ray Crystallography: No published data exists, but computational models predict a planar triazole ring and a chair conformation for the morpholine ring.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves multi-step protocols to assemble the morpholine-triazole scaffold. A representative pathway includes:
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Morpholine Core Formation: Cyclization of ethanolamine derivatives with tert-butyl dicarbonate to install the Boc group .
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Triazole Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1-benzyl-1,2,4-triazole moiety at the 3-position.
Experimental Conditions
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Reagents: Benzyl chloride, sodium azide, and propargyl bromide for triazole synthesis.
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Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O) for cycloaddition.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres .
Yield Optimization
A documented procedure achieved a 75% yield by employing EDC-HCl and HOBt as coupling agents in dioxane, followed by purification via flash column chromatography .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Biological Screening: Prioritize in vitro assays against oncology and infectious disease targets.
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Derivatization Studies: Explore substitutions on the benzyl ring to modulate pharmacokinetics.
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Scale-Up Protocols: Optimize reaction conditions for industrial-scale production.
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